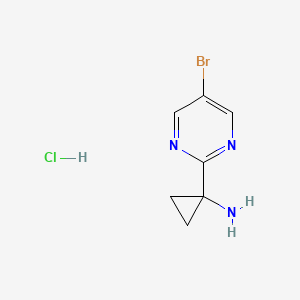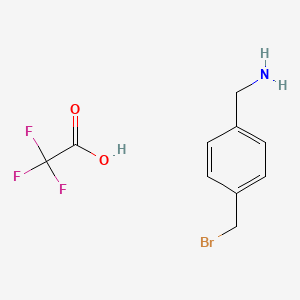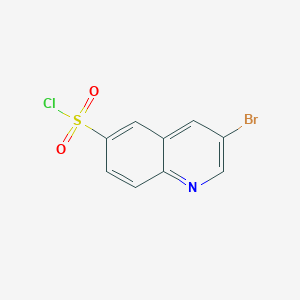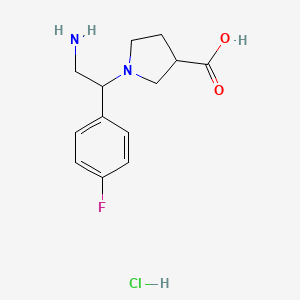
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride
Übersicht
Beschreibung
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride, commonly known as 5-BPCA, is a cyclic amine compound with a pyrimidine ring and a cyclopropane ring. It is a versatile compound with a wide range of applications in scientific research. 5-BPCA is used for various purposes, such as in organic synthesis, as a reagent for organic transformations, as a catalyst for chemical reactions, and as a ligand for metal complexes. In addition, 5-BPCA has been used in the development of new drugs and in the study of enzyme-substrate interactions.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
1-(5-Bromopyrimidin-2-yl)cyclopropan-1-amine hydrochloride has been studied in the context of synthesizing novel pharmacological agents. For example, aminopyrimidine derivatives have been identified as partial agonists of the 5-HT1A receptor, showing potential in neuropsychiatric disorders treatment (Dounay et al., 2009).
Development of New Chemical Compounds
This chemical has been used in the synthesis of various novel compounds. For instance, thiazolo[4,5-d]pyrimidine derivatives were synthesized using aminopyrimidine intermediates (Bakavoli et al., 2006). Another study involved the synthesis of α-aminophosphonates from cyclopropylpyrimidine derivatives (Reddy et al., 2014).
Creation of Heterocyclic Compounds
The compound has been instrumental in creating various heterocyclic structures. For example, it was used in synthesizing pyrimidines and condensed pyrimidine derivatives, showing potential for microbial activity (Shehab et al., 2019).
Investigation of Chemical Reactions
Studies have also focused on the chemical reactivity of bromopyrimidines, including this compound, for understanding reaction mechanisms and developing new synthetic methodologies (Arantz & Brown, 1971).
Catalytic Applications
In some research, bromopyrimidines have been used to study catalytic reactions, like amination reactions catalyzed by palladium complexes (Ji et al., 2003).
Novel Syntheses of Heterocyclic Derivatives
The compound's derivatives have been synthesized for potential applications in inhibiting enzymes like lipoxygenases, indicating its role in medicinal chemistry (Doulah et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-bromopyrimidin-2-yl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN3.ClH/c8-5-3-10-6(11-4-5)7(9)1-2-7;/h3-4H,1-2,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGGBVYBDOOIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=N2)Br)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-{[(2-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034613.png)
![2-{[(3-Chlorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3034614.png)
![2-{(E)-[(3-chloro-2-methylphenyl)imino]methyl}-6-methoxyphenol](/img/structure/B3034615.png)


